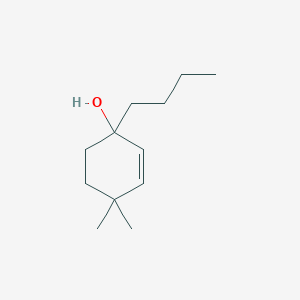
1-Butyl-4,4-dimethylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4,4-dimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C12H22O It is a cyclohexene derivative featuring a butyl group and two methyl groups attached to the cyclohexene ring
Preparation Methods
The synthesis of 1-Butyl-4,4-dimethylcyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 4,4-dimethylcyclohex-2-en-1-one with butyl lithium, followed by reduction of the resulting intermediate. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Butyl-4,4-dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into saturated alcohols using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butyl-4,4-dimethylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Butyl-4,4-dimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Butyl-4,4-dimethylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:
4,4-Dimethylcyclohex-2-en-1-ol: Lacks the butyl group, resulting in different chemical and biological properties.
1-Butylcyclohex-2-en-1-ol: Lacks the two methyl groups, which can affect its reactivity and applications.
1-Butyl-4-methylcyclohex-2-en-1-ol:
The unique combination of the butyl and methyl groups in this compound contributes to its distinct properties and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
144293-04-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-butyl-4,4-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C12H22O/c1-4-5-6-12(13)9-7-11(2,3)8-10-12/h7,9,13H,4-6,8,10H2,1-3H3 |
InChI Key |
BACSJQJIGZQRCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(C=C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1,1-Dimethyl-2-(2-hydroxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B15164635.png)
![[(1-Fluorododecan-2-YL)selanyl]benzene](/img/structure/B15164637.png)
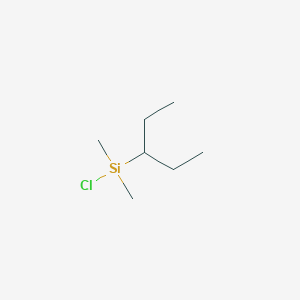
![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
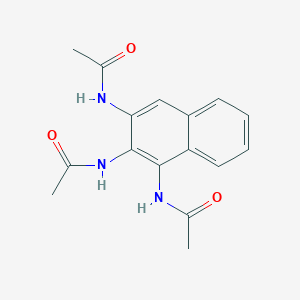
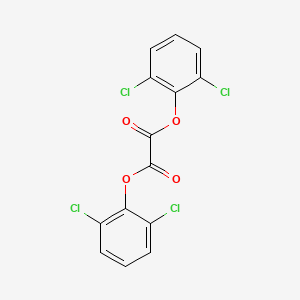

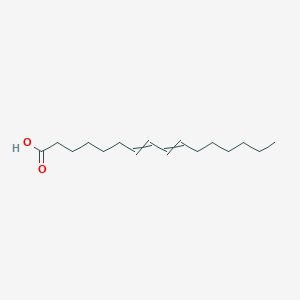

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
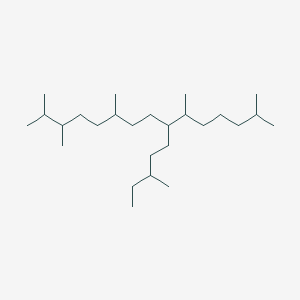
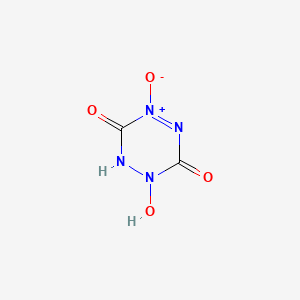
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

